molecular formula C13H11BrO B14504158 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol CAS No. 63506-54-7

2'-(Bromomethyl)[1,1'-biphenyl]-2-ol

Cat. No.: B14504158
CAS No.: 63506-54-7
M. Wt: 263.13 g/mol
InChI Key: RIKWLJFGJYFTOI-UHFFFAOYSA-N
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Description

2'-(Bromomethyl)[1,1'-biphenyl]-2-ol is a brominated biphenyl derivative with a hydroxyl group at the 2-position and a bromomethyl substituent at the 2'-position. Its molecular formula is C₁₃H₁₁BrO, with a molecular weight of 263.13 g/mol. The compound’s structural features—a biphenyl core, bromomethyl group, and hydroxyl group—impart distinct reactivity and biological activity, making it valuable in organic synthesis, medicinal chemistry, and materials science .

Key properties include:

  • Hydroxyl group: Enables hydrogen bonding and participation in acid-base reactions.
  • Bromomethyl group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Biphenyl scaffold: Provides structural rigidity and aromatic stability.

Properties

CAS No.

63506-54-7

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

2-[2-(bromomethyl)phenyl]phenol

InChI

InChI=1S/C13H11BrO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,15H,9H2

InChI Key

RIKWLJFGJYFTOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol typically involves the bromination of 2’-methyl[1,1’-biphenyl]-2-ol. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-(Bromomethyl)[1,1’-biphenyl]-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Benzoyl Peroxide: Acts as a radical initiator.

    Dichloromethane: Common solvent for these reactions.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed

    Substituted Biphenyl Derivatives: Formed through substitution reactions.

    Ketones and Aldehydes: Formed through oxidation reactions.

    Methyl-Substituted Biphenyls: Formed through reduction reactions.

Scientific Research Applications

2’-(Bromomethyl)[1,1’-biphenyl]-2-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol is best understood through comparisons with structurally related biphenyl derivatives. Below is a detailed analysis based on substituent type, position, and functional group effects.

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Biological Activity Reference
2'-(Bromomethyl)[1,1'-biphenyl]-2-ol 2'-BrCH₂, 2-OH 263.13 High electrophilicity; enzyme inhibition
3-(Bromomethyl)-2-methyl-1,1'-biphenyl 3-BrCH₂, 2-CH₃ 275.15 Nucleophilic substitution; polymer synthesis
2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol 2'-NH₂, 3'-Br, 3-CH₃ 278.14 Halogen bonding; antimicrobial activity
4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol 4'-Br, 2'-F, 4-OH 285.10 Antioxidant; CYP450 inhibition
2'-Chloromethyl-[1,1'-biphenyl]-2-ol 2'-ClCH₂, 2-OH 218.67 Lower reactivity than bromo analog

Key Findings from Comparative Studies

Substituent Effects on Reactivity :

  • The bromomethyl group in 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol exhibits higher electrophilicity compared to chloromethyl analogs due to bromine’s larger atomic size and polarizability, enhancing its suitability for nucleophilic substitution reactions .
  • In contrast, fluorine or hydroxymethyl substituents (e.g., in 4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-ol) reduce electrophilicity but improve metabolic stability .

Biological Activity: Brominated biphenyls like 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol show stronger enzyme inhibition (e.g., CYP450 isoforms) compared to non-halogenated analogs due to halogen bonding with biological targets . Compounds with amino groups (e.g., 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol) demonstrate enhanced antimicrobial activity but lower thermal stability .

Positional Isomerism :

  • The 2'-position of the bromomethyl group in the target compound confers steric hindrance near the hydroxyl group, reducing unwanted side reactions compared to 3- or 4-substituted analogs .

Critical Analysis of Divergent Evidence

  • Reactivity vs. Stability : and highlight that bromomethyl groups enhance reactivity but may compromise compound stability under acidic conditions compared to chloromethyl analogs.
  • Biological vs. Industrial Utility : While brominated biphenyls are preferred in medicinal chemistry for halogen bonding, chlorinated derivatives (e.g., 2'-Chloromethyl-[1,1'-biphenyl]-2-ol) are more cost-effective for industrial polymer synthesis .

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